8-Bromo-1,6-naphthyridin-5-amine
Overview
Description
8-Bromo-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6BrN3. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which 8-bromo-1,6-naphthyridin-5-amine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
8-Bromo-1,6-naphthyridin-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. For instance, it may bind to the active site of a kinase, preventing the phosphorylation of target proteins, or it may enhance the activity of a phosphatase, leading to dephosphorylation of substrates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound may form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of a kinase, leading to inhibition of its activity. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .
Preparation Methods
The synthesis of 8-Bromo-1,6-naphthyridin-5-amine typically involves multi-step processes. One common method includes the bromination of 1,6-naphthyridine followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with ammonia or amine derivatives under controlled temperatures . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8-Bromo-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in drug design.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1,6-naphthyridin-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is employed in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
8-Bromo-1,6-naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine: The parent compound, which lacks the bromine and amine groups, and serves as a basic building block.
8-Chloro-1,6-naphthyridin-5-amine: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1,5-Naphthyridine: An isomer with nitrogen atoms in different positions, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
8-bromo-1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBBBKVKWONFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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